molecular formula C7H12N3NaO7S B1574185 Avibactam sodium hydrate

Avibactam sodium hydrate

Cat. No.: B1574185
M. Wt: 305.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The development of this compound emerged from the collaborative efforts of Actavis Generics, now part of Teva Pharmaceutical Industries, and AstraZeneca, representing a joint pharmaceutical initiative to address the growing crisis of antibiotic resistance. The compound was initially designated under multiple research codes including AVE-1330A and NXL-104, reflecting its progression through various developmental stages and institutional partnerships. This collaborative approach brought together complementary expertise in medicinal chemistry and pharmaceutical development, enabling the successful translation of innovative diazabicyclooctane chemistry into a clinically viable therapeutic agent.

The timeline of this compound development demonstrates a systematic progression from laboratory discovery to regulatory approval, culminating in Food and Drug Administration approval on February 25, 2015. The initial research phases focused on identifying non-beta-lactam scaffolds capable of inhibiting beta-lactamases that were resistant to existing inhibitors, leading to the discovery of the diazabicyclooctane framework as a promising structural foundation. Preclinical development involved extensive characterization of the compound's mechanism of action, spectrum of activity, and pharmaceutical properties, establishing the foundation for subsequent clinical evaluation.

The regulatory approval process for this compound in combination with ceftazidime marked a significant milestone in antimicrobial development, targeting complicated urinary tract infections and complicated intra-abdominal infections caused by antibiotic-resistant pathogens. This approval represented the first successful commercialization of a diazabicyclooctane-based beta-lactamase inhibitor, validating the novel chemical approach and opening new avenues for combating multidrug-resistant bacterial infections. The development program included comprehensive clinical trials evaluating safety, efficacy, and pharmacokinetics, with particular emphasis on activity against multidrug-resistant Gram-negative bacterial pathogens.

Role in Antibiotic Resistance Mitigation

This compound addresses critical gaps in antimicrobial therapy by inhibiting beta-lactamases that render conventional antibiotics ineffective, particularly those produced by multidrug-resistant Gram-negative bacterial pathogens. The compound demonstrates broad-spectrum inhibitory activity against Ambler class A, class C, and selected class D serine beta-lactamases, including clinically significant enzymes such as Klebsiella pneumoniae carbapenemases, AmpC-type beta-lactamases, and extended-spectrum beta-lactamases. This comprehensive coverage addresses major resistance mechanisms that have compromised the efficacy of cephalosporins and other beta-lactam antibiotics in hospital-acquired infections.

The mechanism of antibiotic resistance mitigation by this compound involves the formation of a covalent acyl-enzyme complex with target beta-lactamases, effectively preventing these enzymes from hydrolyzing and inactivating co-administered beta-lactam antibiotics. Unlike traditional beta-lactamase inhibitors that undergo irreversible hydrolytic degradation, avibactam employs a reversible covalent binding mechanism that allows for inhibitor regeneration and sustained enzymatic inhibition. This unique mechanism provides several advantages including reduced likelihood of resistance development and improved inhibitory potency against previously resistant enzyme variants.

The clinical impact of this compound in antibiotic resistance mitigation extends beyond its direct inhibitory activity to include restoration of antimicrobial efficacy for previously compromised antibiotics. When combined with ceftazidime, avibactam restores antibacterial activity against multidrug-resistant Enterobacteriaceae, achieving MIC₉₀ reductions of 4- to 1,024-fold across diverse clinical isolates. The compound has also demonstrated unexpected activity against Mycobacterium avium complex, suggesting potential applications beyond traditional Gram-negative bacterial infections. Furthermore, ongoing research has explored combinations with other beta-lactam antibiotics including aztreonam and ceftaroline fosamil, expanding the therapeutic potential for treating carbapenem-resistant infections.

Beta-Lactamase Class Representative Enzymes IC₅₀ Values (nM) Clinical Significance
Class A TEM-1 8 Extended-spectrum resistance
Class A KPC-2 38 Carbapenem resistance
Class A CTX-M-15 5 Hospital-acquired infections
Class C P99 80 AmpC-mediated resistance
Class C AmpC (P. aeruginosa) Variable Pseudomonas infections

Properties

Molecular Formula

C7H12N3NaO7S

Molecular Weight

305.24

Origin of Product

United States

Scientific Research Applications

Treatment of Infections

Avibactam sodium is utilized in combination with other antibiotics, notably ceftazidime, to treat complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired pneumonia (HAP). The combination therapy has been shown to improve patient outcomes significantly compared to traditional treatments .

Table 1: Summary of Clinical Applications

Infection TypeCombination TherapyApproval DateKey Findings
Complicated IAICeftazidime + AvibactamFebruary 25, 2015Reduced mortality rates in clinical trials
Complicated UTICeftazidime + AvibactamFebruary 25, 2015Higher clinical cure rates compared to controls
Hospital-acquired PneumoniaCeftazidime + AvibactamFebruary 25, 2015Effective against resistant strains

Clinical Trials

Several pivotal clinical trials have assessed the efficacy and safety of avibactam sodium in combination therapies:

  • Trial on cIAI : In a study involving 857 patients treated with ceftazidime/avibactam and metronidazole, the mortality rate was observed at 2.1%, compared to 1.4% for those receiving meropenem .
  • Trial on cUTI : Another trial demonstrated that patients receiving ceftazidime/avibactam had higher clinical success rates than those treated with traditional antibiotics .

Efficacy Against Resistant Strains

Research has shown avibactam's effectiveness against various resistant bacterial strains, including those producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases. For instance, in vitro studies indicated that avibactam could restore the activity of ceftazidime against resistant E. coli and Klebsiella pneumoniae .

Safety Profile

The safety profile of avibactam sodium has been evaluated in multiple studies. Common adverse effects include nausea and diarrhea, with serious reactions being rare . The incidence of direct Coombs test positivity has been noted but without significant clinical consequences .

Comparison with Similar Compounds

Comparison with Similar β-Lactamase Inhibitors

Overview of Comparator Compounds

The following β-lactamase inhibitors are structurally or functionally related to avibactam sodium hydrate:

Compound Chemical Class Mechanism Key Enzyme Targets IC50/EC50 (nM) Clinical Relevance
This compound Diazabicyclooctane (non-β-lactam) Covalent, reversible inhibition Class A (CTX-M-15, TEM-1), Class C (AmpC) 5–8 nM Broad-spectrum resistance reversal in Enterobacterales
Sulbactam Pivoxil β-Lactam (penicillanic acid sulfone) Irreversible inhibition Class A (TEM-1, SHV-1) Not explicitly reported Limited to narrow-spectrum β-lactamases; used as a prodrug for improved oral absorption
Sultamicillin β-Lactam (ampicillin-sulbactam conjugate) Irreversible inhibition Class A (TEM-1) Not explicitly reported Combines ampicillin with sulbactam for synergistic activity; limited to urinary tract infections

Mechanistic and Efficacy Differences

Avibactam vs. Sulbactam/Sultamicillin
  • Reversibility : Avibactam’s covalent but reversible binding contrasts with the irreversible inhibition by sulbactam, allowing avibactam to inhibit enzymes repeatedly .
  • Spectrum : Avibactam covers class A and C enzymes, whereas sulbactam is primarily effective against class A and some class D enzymes (e.g., OXA-10) .
  • Potency : Avibactam’s IC50 values (5–8 nM) are significantly lower than those reported for sulbactam (e.g., ~100–500 nM for TEM-1) .
Pharmacokinetic Advantages

Avibactam’s slow off-rate ($t{1/2} = 16 \pm 8$ min) ensures prolonged enzyme inhibition compared to sulbactam ($t{1/2} < 5$ min), reducing dosing frequency .

Limitations and Challenges

  • Metallo-β-Lactamases: Neither avibactam nor sulbactam inhibits metallo-β-lactamases (e.g., NDM-1), necessitating combination therapies .
  • Resistance Emergence : Prolonged use of avibactam has led to reports of resistance via mutations in class A enzymes (e.g., KPC-2 variants) .

Research Findings and Clinical Implications

Synergistic Combinations

Avibactam is co-formulated with ceftazidime (a third-generation cephalosporin) to treat complicated urinary tract and intra-abdominal infections. This combination restores ceftazidime’s activity against >95% of Enterobacterales isolates in vitro .

Structural Insights

Crystallographic studies reveal that avibactam’s diazabicyclooctane scaffold enables precise interactions with the catalytic serine residue of β-lactamases, a feature absent in β-lactam-based inhibitors .

Discrepancies in Reported Data

Early studies suggested extremely long residence times (>7 days) for avibactam, but recent kinetic analyses confirm a shorter $t_{1/2}$ (~16 minutes), highlighting the importance of updated methodologies .

Preparation Methods

Intermediate Synthesis

  • The preparation begins with protected L-pyroglutamic acid esters, which undergo sequential reactions including:

    • Reaction with trimethyl sulfoxide iodide and benzyloxyamine salts.
    • Cyclization and reduction to form a disubstituted piperidine intermediate.
    • Amine ester exchange and nitrogen protection to avoid side reactions during carbonylation.
    • Carbonylation and deprotection to form a bridged ring compound.
    • Hydrogenation, debenzylation, and sulfation to obtain tetrabutyl ammonium salt intermediates.
  • A key intermediate (denoted as compound VII in patent literature) is obtained after cyclization and deprotection steps, which is crucial for the subsequent conversion to avibactam sodium.

  • Protecting groups such as Fmoc-Cl are used to improve selectivity and yield, although they increase cost. Alternative methods aim to reduce this expense without compromising yield or purity.

Final Conversion to Avibactam Sodium

  • The final step involves cation exchange of the tetrabutyl ammonium salt intermediate to form avibactam sodium.
  • The process is optimized for industrial scalability, focusing on yield, purity, and cost-effectiveness.

Crystallization and Hydrate Formation of Avibactam Sodium

Reaction Medium and Crystallization Conditions

  • Avibactam sodium is crystallized from reaction media such as ethanol, ethylene glycol, propanol, isopropanol, or butanol, with ethanol being preferred for its effectiveness and safety.
  • A hydroxy acid sodium salt (e.g., sodium 2-hydroxypropionate or sodium 3-hydroxybutyrate) is slowly dripped into a solution containing the avibactam quaternary ammonium salt at controlled temperatures (10-70 °C).
  • Optimal dripping temperature to obtain the pure B crystal form is between 40-60 °C.
  • After the addition, the mixture is cooled to 20-30 °C to promote crystal growth.
  • The crystals are then filtered and dried to yield avibactam sodium with good fluidity and uniform particle distribution.

Solid Forms and Hydrate Variants

Avibactam sodium exists in multiple solid forms, including:

Solid Form Hydration State Stability (Moisture-dependent) Notes on Crystal Structure
Form E Dihydrate Highest Water molecules integrate into lattice, enhancing stability
Form A Monohydrate High Intermediate stability with water in lattice
Form B Anhydrous Lower Least stable; prone to hydration under moisture
Form D Anhydrous Moderate More stable than Form B but less than hydrates
  • Water molecules in hydrates compensate for intermolecular interactions, improving crystal stability.
  • The hydration state can be controlled by adjusting water activity and temperature during crystallization.
  • Dehydration and rehydration pathways have been studied, revealing mechanisms of solid-state transformations and solvent-mediated recrystallization.

Summary of Preparation Method Parameters

Step Conditions / Reagents Purpose / Outcome
Intermediate synthesis Protected amino acid esters, trimethyl sulfoxide iodide, benzyloxyamine salts, carbonylation reagents, protecting groups (e.g., Fmoc-Cl) Formation of key piperidine intermediates with high chirality and purity
Cation exchange Tetrabutyl ammonium salt intermediate + sodium source Conversion to avibactam sodium
Crystallization medium Ethanol, ethylene glycol, propanol, isopropanol, butanol Solvent for crystallization
Hydroxy acid sodium salt Sodium 2-hydroxypropionate or sodium 3-hydroxybutyrate Reactant for ion exchange and crystallization
Dripping temperature 10-70 °C (optimal 40-60 °C for pure B form) Control of crystal form and purity
Crystal growth temperature 20-30 °C Promotes crystal formation and particle uniformity

Advantages and Industrial Relevance

  • The described preparation methods emphasize safety, ease of operation, and aseptic conditions suitable for pharmaceutical production.
  • The process yields avibactam sodium with uniform particle size, good fluidity, and high purity.
  • Control over crystal form and hydration state ensures stability and performance of the final drug substance.
  • The methods are scalable and cost-effective, balancing the use of protecting groups and reagents to optimize yield and reduce expenses.

This comprehensive synthesis and crystallization framework for avibactam sodium hydrate integrates detailed chemical reaction sequences, crystallization conditions, and solid-state chemistry insights, providing a professional and authoritative guide for researchers and manufacturers in the pharmaceutical field.

Q & A

Q. What experimental approaches are used to determine the IC₅₀ values of avibactam sodium hydrate against β-lactamases like TEM-1 and CTX-M-15?

Researchers typically employ enzyme inhibition assays under standardized conditions. Serial dilutions of avibactam are incubated with purified β-lactamase enzymes (e.g., TEM-1 or CTX-M-15) and a chromogenic substrate (e.g., nitrocefin). The rate of substrate hydrolysis is measured spectrophotometrically, and IC₅₀ values are calculated using nonlinear regression analysis. Controls include enzyme activity without inhibitor and background hydrolysis. Reported IC₅₀ values of 8 nM (TEM-1) and 5 nM (CTX-M-15) highlight its potency .

Q. How does this compound’s non-β-lactam structure influence its mechanism of β-lactamase inhibition?

Unlike β-lactam-based inhibitors (e.g., tazobactam), avibactam’s diazabicyclooctane scaffold enables covalent yet reversible binding to β-lactamases. This mechanism involves carbamylation of the enzyme’s active-site serine, forming a stable but slowly hydrolyzed complex. This reversibility may reduce resistance development compared to irreversible inhibitors. Structural studies (e.g., X-ray crystallography) are critical for elucidating binding kinetics .

Q. What is the rationale for combining this compound with β-lactam antibiotics like ceftazidime in research?

Avibactam restores the activity of β-lactam antibiotics by inhibiting enzymes that hydrolyze them. In vitro studies often use fixed avibactam concentrations (e.g., 4 µg/mL) alongside serially diluted antibiotics to determine minimum inhibitory concentrations (MICs). Synergy is assessed via checkerboard assays or time-kill curves, with growth kinetics monitored spectrophotometrically (OD₆₀₀) .

Advanced Research Questions

Q. How can researchers design experiments to investigate avibactam’s impact on bacterial resistance evolution?

Serial passage assays under sub-inhibitory avibactam concentrations can simulate resistance development. Whole-genome sequencing (WGS) of evolved strains identifies mutations in β-lactamase genes or efflux pump regulators. Complemented by enzyme kinetics, this approach reveals whether resistance arises via target modification or off-target mechanisms (e.g., porin loss) .

Q. What methodological considerations are critical when comparing avibactam’s efficacy in vitro versus in vivo models?

In vivo studies require pharmacokinetic/pharmacodynamic (PK/PD) profiling to match tissue concentrations with in vitro MICs. Murine infection models (e.g., neutropenic thigh) are commonly used, with avibactam administered alongside β-lactams. Plasma stability, protein binding, and renal clearance must be quantified to ensure translational relevance .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Variability may arise from differences in enzyme sources (recombinant vs. native), assay buffers (pH, ionic strength), or substrate specificity. Standardizing assay conditions (e.g., temperature, pre-incubation time) and using reference inhibitors (e.g., clavulanic acid) as controls can improve reproducibility. Meta-analyses should account for these variables when interpreting data .

Q. What strategies are recommended for studying avibactam’s inhibition of metallo-β-lactamases (MBLs), which are not serine-dependent?

Avibactam is ineffective against MBLs (e.g., NDM-1), but combinatorial approaches with MBL inhibitors (e.g., EDTA or dipicolinic acid) can be explored. Chelation assays and molecular docking studies help identify potential synergies. Fluorescent probes (e.g., fluorescein-conjugated avibactam) may visualize inhibitor-enzyme interactions in real time .

Methodological Best Practices

Q. How should this compound be stored to maintain stability in laboratory settings?

While specific data are limited, general guidelines for hydrates suggest storage at –20°C in airtight, desiccated containers to prevent hydrolysis or oxidation. Lyophilized powders are reconstituted in sterile water or buffer immediately before use. Stability under varying pH and temperature should be verified via HPLC or mass spectrometry .

Q. What controls are essential when assessing avibactam’s β-lactamase inhibition in complex biological matrices (e.g., serum)?

Include controls for matrix effects (e.g., serum proteins binding avibactam) and endogenous β-lactamase activity. Heat-inactivated serum or addition of protease inhibitors can mitigate confounding factors. Parallel assays in buffer alone validate observed inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.